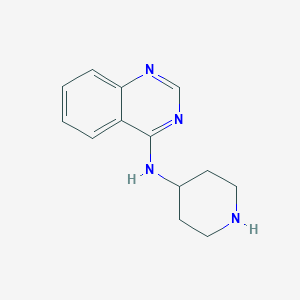

N-(哌啶-4-基)喹唑啉-4-胺

描述

N-(Piperidin-4-yl)quinazolin-4-amine is a compound that belongs to the class of organic compounds known as quinazolinamines . It is a potent, selective inhibitor of histone methyltransferases G9a (EHMT2) and GLP (EHMT1), which catalyze the mono and dimethylation of lysine 9 of histone 3 (H3K9), and other non-histone substrates such as p53 and WIZ .

Molecular Structure Analysis

The molecular formula of N-(Piperidin-4-yl)quinazolin-4-amine is C13H16N4 . This compound has a molecular weight of 228.29300 .Chemical Reactions Analysis

Quinazoline derivatives have drawn more and more attention in the synthesis and bioactivities research . The character of these depends mostly on the properties of the substituents and their presence and position on one of the cyclic compounds .科学研究应用

1. Therapeutic Agents in Urinary Bladder Cancer Therapy

- Summary of the Application: Quinazoline derivatives, including “N-(Piperidin-4-yl)quinazolin-4-amine”, are being explored as potential therapeutic agents in urinary bladder cancer therapy. These compounds are targeted at specific molecular pathways, offering a promising direction in bladder cancer treatment .

- Results or Outcomes: Many quinazoline derivatives are approved for antitumor clinical use, such as erlotinib, gefitinib, afatinib, lapatinib, and vandetanib. The effectiveness of these compounds largely depends on the properties of the substituents and their presence and position on one of the cyclic compounds .

2. PAK4 Inhibitors with Potent A549 Cell Proliferation, Migration, and Invasion Inhibition Activity

- Summary of the Application: A series of novel 2,4-diaminoquinazoline derivatives, including “N-(Piperidin-4-yl)quinazolin-4-amine”, were designed, synthesized, and evaluated as p21-activated kinase 4 (PAK4) inhibitors .

- Methods of Application: The compounds were synthesized and then tested for their inhibitory activity against PAK4. The compounds showed significant inhibitory activity against PAK4 (half-maximal inhibitory concentration IC50 < 1 μM) .

- Results or Outcomes: Compounds 8d and 9c demonstrated the most potent inhibitory activity against PAK4 (IC50 = 0.060 μM and 0.068 μM, respectively). These compounds also displayed potent antiproliferative activity against the A549 cell line and inhibited cell cycle distribution, migration, and invasion of this cell line .

3. Antimicrobial and Biofilm Inhibition Effects

- Summary of the Application: New quinazolin-4-ones, including “N-(Piperidin-4-yl)quinazolin-4-amine”, were synthesized to overcome the life-threatening antibiotic resistance phenomenon. These compounds were found to have broad-spectrum antimicrobial effects and inhibited biofilm formation in Pseudomonas aeruginosa .

- Methods of Application: The compounds were synthesized and then tested for their antimicrobial activity and ability to inhibit biofilm formation. The compounds showed significant antimicrobial activity and inhibited biofilm formation at sub-minimum inhibitory concentrations (sub-MICs) .

- Results or Outcomes: Compounds 19 and 20 inhibited biofilm formation in Pseudomonas aeruginosa at sub-MICs with IC50 values of 3.55 and 6.86 µM, respectively. They also decreased other virulence factors at low concentrations without affecting bacterial growth .

4. Potential Werner-dependent Antiproliferative Agents

- Summary of the Application: A series of N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives, including “N-(Piperidin-4-yl)quinazolin-4-amine”, were designed and synthesized as potential Werner (WRN) helicase inhibitors .

- Methods of Application: The compounds were synthesized and then tested for their antiproliferative activity against PC3, K562, and HeLa cell lines by the MTT assay .

- Results or Outcomes: Some of these compounds exhibited excellent inhibitory activity against three different cancer cell lines. Compounds 6a, 8i, and 13a showed better antiproliferative activity against K562 cells, with IC50 values of 3871.5, 613.6 and 134.7 nM, respectively .

5. Inhibition of Biofilm Formation in Methicillin-Resistant Staphylococcus Aureus (MRSA)

- Summary of the Application: The pyrimidin-4-yl quinazolin-4(3H)-one conjugate IV, which includes “N-(Piperidin-4-yl)quinazolin-4-amine”, could efficiently inhibit biofilm formation in methicillin-resistant Staphylococcus aureus (MRSA) with an IC50 of 20.7 μM .

- Methods of Application: The compounds were synthesized and then tested for their ability to inhibit biofilm formation. The compounds showed significant inhibitory activity against biofilm formation .

- Results or Outcomes: The quinazolinone derivatives as compound V have anti-biofilm activity against Candida albicans with IC50 less than 30 μM .

6. Potential Werner-Dependent Antiproliferative Agents

- Summary of the Application: A series of N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives, including “N-(Piperidin-4-yl)quinazolin-4-amine”, were designed and synthesized as potential Werner (WRN) helicase inhibitors .

- Methods of Application: The compounds were synthesized and then tested for their antiproliferative activity against PC3, K562, and HeLa cell lines by the MTT assay .

- Results or Outcomes: Some of these compounds exhibited excellent inhibitory activity against three different cancer cell lines. Compounds 6a, 8i, and 13a showed better antiproliferative activity against K562 cells, with IC50 values of 3871.5, 613.6 and 134.7 nM, respectively .

未来方向

属性

IUPAC Name |

N-piperidin-4-ylquinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4/c1-2-4-12-11(3-1)13(16-9-15-12)17-10-5-7-14-8-6-10/h1-4,9-10,14H,5-8H2,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQISUMHDDPZFLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC2=NC=NC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90719199 | |

| Record name | N-(Piperidin-4-yl)quinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90719199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(Piperidin-4-yl)quinazolin-4-amine | |

CAS RN |

1183120-04-8 | |

| Record name | N-(Piperidin-4-yl)quinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90719199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

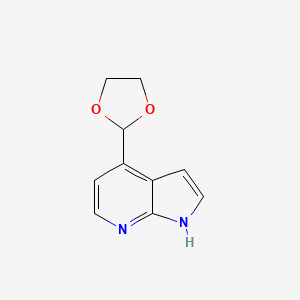

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

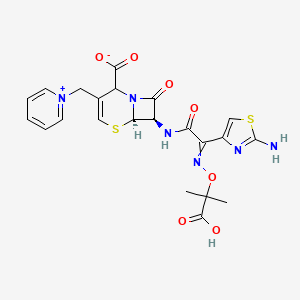

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。